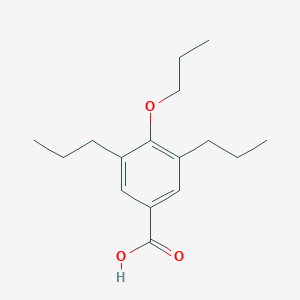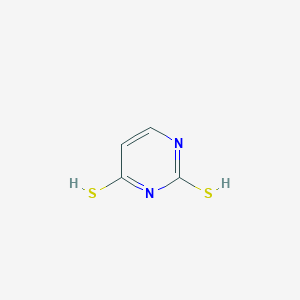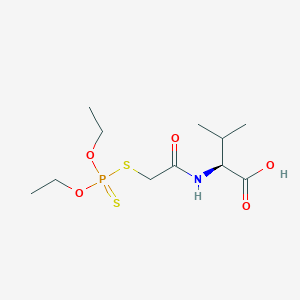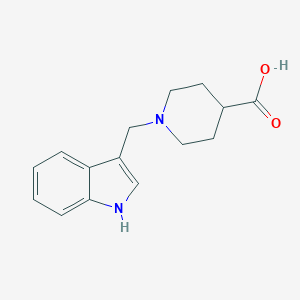
1-Dichlorophosphoryloxynaphthalene
概述
描述
1-Dichlorophosphoryloxynaphthalene (DCPN) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPN is a phosphorus-containing compound that has been shown to have potent biological activity.
作用机制
1-Dichlorophosphoryloxynaphthalene is a potent inhibitor of phospholipase A2, phospholipase D, and phospholipase C. The mechanism of action of 1-Dichlorophosphoryloxynaphthalene involves the inhibition of these enzymes, which are involved in various biological processes. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
1-Dichlorophosphoryloxynaphthalene has been shown to have potent biochemical and physiological effects. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain. 1-Dichlorophosphoryloxynaphthalene has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis.
实验室实验的优点和局限性
1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments. One advantage of 1-Dichlorophosphoryloxynaphthalene is its potent biological activity, which makes it a useful tool for studying various biological processes. Another advantage of 1-Dichlorophosphoryloxynaphthalene is its well-established synthesis method, which makes it readily available for scientific research. One limitation of 1-Dichlorophosphoryloxynaphthalene is its potential toxicity, which requires careful handling in the lab.
未来方向
There are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. One direction is to study the effects of 1-Dichlorophosphoryloxynaphthalene on other enzymes involved in various biological processes. Another direction is to study the potential therapeutic applications of 1-Dichlorophosphoryloxynaphthalene in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Conclusion:
In conclusion, 1-Dichlorophosphoryloxynaphthalene (1-Dichlorophosphoryloxynaphthalene) is a phosphorus-containing compound that has been widely used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments, and there are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
科学研究应用
1-Dichlorophosphoryloxynaphthalene has been extensively used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has been used to study the effects of phospholipase A2 on platelet aggregation, the role of phospholipase D in signal transduction, and the mechanism of action of phospholipase C.
属性
CAS 编号 |
31651-76-0 |
|---|---|
产品名称 |
1-Dichlorophosphoryloxynaphthalene |
分子式 |
C10H7Cl2O2P |
分子量 |
261.04 g/mol |
IUPAC 名称 |
1-dichlorophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI 键 |
BLAOQYUKUBIXCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
同义词 |
DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)








![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)

